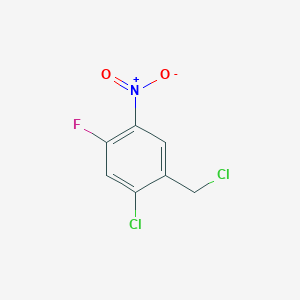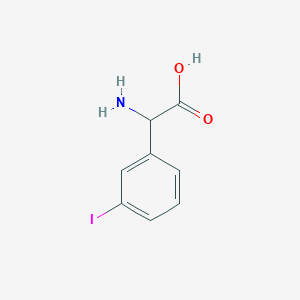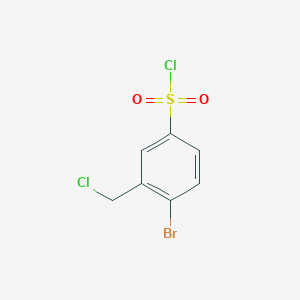
3,3-Dicyclobutylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyclobutylpropan-1-ol: is an organic compound characterized by the presence of two cyclobutyl groups attached to the third carbon of a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclobutylpropan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 3-chloropropan-1-ol under controlled conditions. The reaction proceeds via a Grignard reaction mechanism, where the cyclobutylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon of the 3-chloropropan-1-ol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dicyclobutylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,3-Dicyclobutylpropanal or 3,3-Dicyclobutylpropanone.
Reduction: Formation of 3,3-Dicyclobutylpropane.
Substitution: Formation of 3,3-Dicyclobutylpropyl chloride or 3,3-Dicyclobutylpropyl amine.
Scientific Research Applications
Chemistry: 3,3-Dicyclobutylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Dicyclobutylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclobutyl groups may enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions.
Comparison with Similar Compounds
3,3-Diphenylpropan-1-ol: Similar in structure but with phenyl groups instead of cyclobutyl groups.
3,3-Dicyclopropylpropan-1-ol: Contains cyclopropyl groups instead of cyclobutyl groups.
3,3-Dicyclohexylpropan-1-ol: Contains cyclohexyl groups instead of cyclobutyl groups.
Uniqueness: 3,3-Dicyclobutylpropan-1-ol is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3,3-di(cyclobutyl)propan-1-ol |
InChI |
InChI=1S/C11H20O/c12-8-7-11(9-3-1-4-9)10-5-2-6-10/h9-12H,1-8H2 |
InChI Key |
QLJDAUPHAJZXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CCO)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


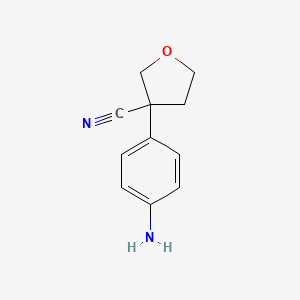
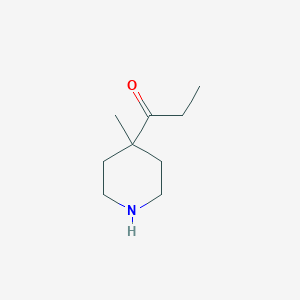


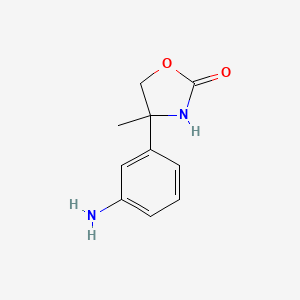
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13213982.png)
![Methyl({[(3R)-piperidin-3-yl]methyl})amine](/img/structure/B13213986.png)
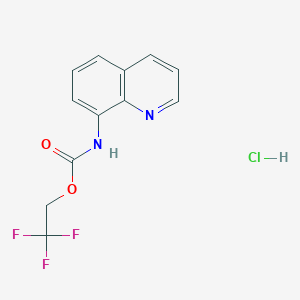

![5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13214004.png)

